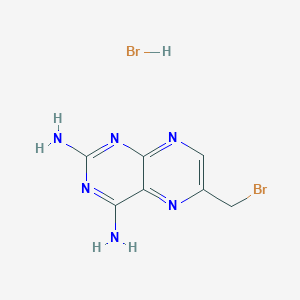

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 253943. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

6-(bromomethyl)pteridine-2,4-diamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQIBGKVZDBGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967321 | |

| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52853-40-4 | |

| Record name | 52853-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-pteridinediamine, 6-(bromomethyl)-, hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a key heterocyclic intermediate, primarily recognized for its role in the synthesis of antifolate drugs, most notably methotrexate and its analogues.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established and potential biological activities. The document details experimental protocols for its synthesis and for assays related to its primary mechanism of action—the inhibition of dihydrofolate reductase (DHFR). Furthermore, it elucidates the critical signaling pathways affected by this inhibition and presents workflows for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and infectious diseases.

Chemical and Physical Properties

This compound is a light brown solid.[2][3][4] It is sparingly soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[4] Due to its reactive bromomethyl group, it is a versatile precursor for the synthesis of various pteridine derivatives.[5]

| Property | Value | Reference |

| CAS Number | 52853-40-4 | [5][6][7] |

| Molecular Formula | C₇H₈Br₂N₆ | [5][6][8] |

| Molecular Weight | 335.99 g/mol | [5][6][8] |

| Melting Point | >195°C (decomposes) | [3][8] |

| Appearance | Light brown solid | [2][3][4] |

| Solubility | Sparingly soluble in water; Slightly soluble in DMSO and methanol | [4] |

| Storage Temperature | -20°C Freezer | [4] |

Synthesis

The synthesis of this compound is a multi-step process. A common route involves the initial formation of 2,4-diamino-6-(hydroxymethyl)pteridine, followed by bromination.

Experimental Protocol: Synthesis of 2,4-diamino-6-(bromomethyl)pteridine

A preparation method for the related free base, 2,4-diamino-6-bromomethyl pteridine, is detailed in patent CN102952137A. This can be adapted to yield the hydrobromide salt. The process involves two main stages:

Stage 1: Synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine

-

To a solution of 2,4,5,6-tetraaminopyrimidine hydrochloride and an acidic 4A molecular sieve catalyst in a suitable solvent (e.g., a mixture of a primary alcohol and water), add 1,3-dihydroxyacetone.

-

The reaction is carried out in the presence of oxygen.

-

The resulting 2,4-diamino-6-(hydroxymethyl)pteridine can be isolated by filtration.

Stage 2: Bromination to 2,4-diamino-6-(bromomethyl)pteridine

-

In a four-necked flask, combine triphenylphosphine (26 g) and N-bromosuccinimide (NBS, 18 g) in carbon tetrachloride (200 mL).

-

Cool the stirred mixture to 0°C.

-

Add 2,4-diamino-6-(hydroxymethyl)pteridine (10 g) in batches.

-

Allow the reaction to proceed overnight with stirring.

-

The crude product is obtained by filtration.

-

Recrystallize the crude product from a mixed solvent of water and dimethylformamide (DMF) to yield purified 2,4-diamino-6-(bromomethyl)pteridine. The reported yield is 96%.[9]

To obtain the hydrobromide salt, the final product can be treated with hydrobromic acid.

Synthesis Workflow

Mechanism of Action and Biological Activity

The primary biological significance of this compound stems from its role as a precursor to antifolate compounds that target the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular proliferation.

Inhibition of Dihydrofolate Reductase (DHFR)

The main target of methotrexate and related pteridine-based drugs is Dihydrofolate Reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various biosynthetic pathways. By inhibiting DHFR, these drugs lead to a depletion of the THF pool, which in turn inhibits the synthesis of thymidylate and purines, ultimately leading to cell cycle arrest and apoptosis.[9]

Role of Pteridine Reductase 1 (PTR1) in Drug Resistance

In some organisms, particularly parasitic protozoa like Leishmania and Trypanosoma, resistance to DHFR inhibitors can arise through the action of Pteridine Reductase 1 (PTR1).[10] PTR1 is an enzyme that can also reduce pterins and folates, thereby providing a bypass mechanism to overcome the inhibition of DHFR.[10] This makes PTR1 an attractive target for the development of drugs that can overcome this resistance mechanism. This compound serves as a scaffold for the synthesis of inhibitors that can target both DHFR and PTR1.

Other Reported Activities

Some sources report that this compound exhibits other biological activities, including the inhibition of nitroaldolase and membrane transport, and has been shown to inhibit cell growth in murine leukemia cells.[3][5][8] However, detailed quantitative data and specific protocols for these activities are not extensively available in the public domain.

Signaling Pathway

Experimental Protocols for Biological Assays

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available DHFR assay kits and is a common method for determining DHFR activity and inhibition.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.

Materials:

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Purified DHFR enzyme

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the DHFR enzyme.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (e.g., methotrexate) and a negative control (solvent only).

-

Initiate the reaction by adding the DHF substrate to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC₅₀ value.

Pteridine Reductase 1 (PTR1) Inhibition Assay

The assay for PTR1 is similar to the DHFR assay, as it also involves monitoring the consumption of NADPH.

Principle: PTR1 catalyzes the reduction of pterins (e.g., biopterin) or folates using NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is measured.

Materials:

-

PTR1 Assay Buffer (e.g., 20 mM Tris-HCl, pH can be optimized, for some pterins an acidic pH like 4.7 is used)

-

Pterin substrate (e.g., 6-biopterin)

-

NADPH solution

-

Purified recombinant PTR1 enzyme

-

Test compound

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the PTR1 assay buffer, NADPH, and the PTR1 enzyme.

-

Add the test compound at various concentrations to the microplate wells, including appropriate controls.

-

Start the reaction by adding the pterin substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the reaction rates and determine the IC₅₀ value as described for the DHFR assay.

Experimental Workflow for Inhibitor Screening

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry for the development of:

-

Anticancer Agents: As a precursor to methotrexate and its analogues, it is central to the synthesis of drugs used in chemotherapy.

-

Antiparasitic Drugs: Its use in synthesizing dual inhibitors of DHFR and PTR1 is a promising strategy for treating diseases caused by protozoan parasites like Leishmania and Trypanosoma.[10]

-

Antirheumatic Agents: Methotrexate, derived from this intermediate, is a cornerstone in the treatment of rheumatoid arthritis and other autoimmune diseases.

-

Antibacterial Agents: The folate pathway is also a target in bacteria, and pteridine derivatives have been explored as antibacterial agents.

Conclusion

This compound is a pivotal intermediate in the synthesis of a range of biologically active molecules, particularly antifolates. Its utility in the preparation of methotrexate and novel inhibitors of DHFR and PTR1 underscores its importance in the fields of oncology, infectious disease, and immunology. This guide provides researchers with a foundational understanding of its properties, synthesis, and biological context, aiming to facilitate its application in the development of new therapeutic agents. Further research to quantify its inhibitory activity against a broader range of enzymes and to characterize its pharmacokinetic profile would be of significant value to the scientific community.

References

- 1. ijrpr.com [ijrpr.com]

- 2. lookchem.com [lookchem.com]

- 3. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 | FB19250 [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide CAS#: 52853-40-4 [m.chemicalbook.com]

- 9. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 10. preprints.org [preprints.org]

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

CAS Number: 52853-40-4

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a light brown to brown solid.[1][2] It is recognized as a crucial building block in the synthesis of methotrexate derivatives and pteridine reductase inhibitors.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 52853-40-4 | [1][3][4] |

| Molecular Formula | C₇H₈Br₂N₆ | [1][4] |

| Molecular Weight | 335.99 g/mol | [1][4] |

| Synonyms | 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide, 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide, NSC253943 | [1][5] |

| Appearance | Light brown solid | [1][2] |

| Melting Point | >195°C (decomposes) | [1][3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |

| Storage Temperature | -20°C or below, in a well-closed container | [1][3][4] |

Table 2: Spectroscopic Data

| Type | Data | Source(s) |

| Mass Spectrometry | m/z: 254 (M+H)⁺ (for the free base) | [5] |

| ¹H NMR (400MHz, d6-DMSO) | δ: 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H) | [5] |

Synthesis

The synthesis of this compound is a multi-step process. A common route involves the bromination of 2,4-diamino-6-hydroxymethylpteridine.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of the non-hydrobromide form, 2,4-diamino-6-bromomethylpteridine, is described in patent CN102952137A.[5] The final hydrobromide salt can be obtained through subsequent treatment with hydrobromic acid.

Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine This precursor is synthesized by reacting 2,4,5,6-tetraaminopyrimidine hydrochloride with 1,3-dihydroxyacetone in the presence of an acidic 4A molecular sieve catalyst and oxygen.[5]

Step 2: Bromination to 2,4-diamino-6-bromomethylpteridine

-

To a 500mL four-necked flask, add 26g of triphenylphosphine, 18g of N-bromosuccinimide (NBS), and 200mL of carbon tetrachloride.

-

Stir the mixture vigorously and cool to 0°C.

-

Add 10g of 2,4-diamino-6-hydroxymethylpteridine in batches.

-

Allow the reaction to stir overnight.

-

The crude product is collected by filtration.

-

Recrystallize the crude product from a mixed solvent of 100mL of water and DMF to yield brown needle crystals of 2,4-diamino-6-bromomethylpteridine. The reported yield is 96%.[5]

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The derivatives synthesized from this intermediate, such as methotrexate, are well-characterized inhibitors of DHFR. DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cellular replication.[6]

Folate Metabolism and DNA Synthesis

The folate pathway is crucial for the de novo synthesis of nucleotides. Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in this pathway.

-

Dihydrofolate Reductase (DHFR): Catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is then converted to various cofactors, including 5,10-methylenetetrahydrofolate.

-

Thymidylate Synthase (TS): Utilizes 5,10-methylenetetrahydrofolate to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. In this process, DHF is regenerated.

Inhibition of DHFR depletes the cellular pool of THF, which in turn halts the synthesis of dTMP and purines, leading to the inhibition of DNA synthesis and cell death. This is the primary mechanism of action for antifolate drugs like methotrexate.

Caption: The role of DHFR and TS in the folate pathway and DNA synthesis.

Experimental Protocols

Given the role of this compound's derivatives as DHFR inhibitors, a general protocol for a DHFR inhibition assay is provided below as a reference for researchers.

Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

-

DHFR enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Test compound (e.g., a derivative of this compound)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution to the appropriate wells.

-

Add the DHFR enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C) for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for a defined period (e.g., 10-15 minutes).

-

Calculate the rate of reaction (decrease in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.

Caption: General workflow for a DHFR enzyme inhibition assay.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | [4] |

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pteridine-based compounds with significant therapeutic potential, particularly as inhibitors of dihydrofolate reductase. While detailed quantitative data on its own biological activity is limited, its utility in the development of potent antifolates for cancer and other diseases is well-established. This guide provides researchers with the fundamental chemical, physical, and synthetic information required for its use in drug discovery and development programs.

References

- 1. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 | FB19250 [biosynth.com]

- 5. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

The Pivotal Role of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide in the Synthesis of Dihydrofolate Reductase Inhibitors: A Mechanistic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a crucial chemical intermediate, primarily recognized for its role as a key building block in the synthesis of potent antifolate drugs, most notably methotrexate and its analogues. While not typically an active pharmaceutical ingredient itself, its pteridine core is fundamental to the therapeutic action of the resulting compounds. This technical guide elucidates the mechanism of action of dihydrofolate reductase (DHFR) inhibitors derived from this intermediate, focusing on methotrexate as a prime example. It details the molecular interactions, cellular consequences, and quantitative measures of DHFR inhibition. Furthermore, this guide provides a comprehensive experimental protocol for assessing DHFR inhibition and visualizes the core signaling pathway and experimental workflow to support drug development and research professionals.

Introduction: A Precursor to Potent Therapeutics

This compound serves as a vital precursor in the multi-step synthesis of methotrexate and related antifolate compounds.[1][2] Its chemical structure, featuring a pteridine ring system, is analogous to that of folic acid, enabling the final drug products to act as competitive inhibitors of key enzymes in the folate metabolic pathway. While there are some reports suggesting direct biological activities, such as inhibition of nitroaldolase, its predominant and well-documented significance lies in its utility for pharmaceutical synthesis.[3] This guide will, therefore, focus on the mechanism of action of the principal therapeutic agent synthesized from this intermediate: methotrexate.

The Mechanism of Action of Methotrexate: A Dihydrofolate Reductase Inhibitor

The primary therapeutic effect of methotrexate is achieved through the potent competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[4]

Competitive Inhibition of DHFR

Methotrexate's molecular structure closely mimics that of dihydrofolate (DHF), the natural substrate for DHFR.[1] This structural similarity allows methotrexate to bind to the active site of the DHFR enzyme with an affinity approximately 1,000 times greater than that of DHF.[1] This high-affinity binding effectively blocks the reduction of DHF to 5,6,7,8-tetrahydrofolate (THF).[4]

THF is a critical cofactor that, in its various forms, donates one-carbon units for the synthesis of essential biomolecules. The depletion of the intracellular THF pool due to DHFR inhibition leads to the disruption of two vital pathways:

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is halted.

-

Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine) is blocked.

The cessation of thymidylate and purine synthesis ultimately inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancerous tissues.[4]

Intracellular Polyglutamation

Upon entering a cell, methotrexate is modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds multiple glutamate residues to the molecule. These polyglutamated forms of methotrexate are retained within the cell for a longer duration and exhibit enhanced inhibitory activity against DHFR and other folate-dependent enzymes.[5] This process of polyglutamation is crucial for the sustained cytotoxic effects of methotrexate.[5]

Quantitative Data: Inhibitory Potency of Methotrexate

The inhibitory activity of methotrexate against DHFR is well-characterized and varies across species and cell types. The following table summarizes key quantitative data for methotrexate's inhibition of DHFR.

| Parameter | Species/Cell Line | Value |

| Ki | Human | 1.2 nM[1] |

| Ki | Human | 3.4 pM[1] |

| IC50 | Human DHFR (enzymatic assay) | ~24 nM[1] |

| IC50 | Human DHFR (enzymatic assay) | 0.12 ± 0.07 µM[1][6] |

| IC50 | AGS cancer cells | 6.05 ± 0.81 nM[7] |

| IC50 | HCT-116 cancer cells | 13.56 ± 3.76 nM[7] |

| IC50 | A549 cancer cells | 0.013 µM (13 nM)[1] |

| IC50 | Daoy cancer cells | 95 nM[1] |

| IC50 | Saos-2 cancer cells | 35 nM[1] |

Experimental Protocols: Dihydrofolate Reductase Inhibition Assay

The following is a standard spectrophotometric protocol for determining the inhibitory activity of compounds like methotrexate on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1]

Reagents and Buffers

-

DHFR Assay Buffer (1X): 50 mM Potassium Phosphate buffer, pH 7.5.[1]

-

DHFR Enzyme: Purified recombinant human DHFR.

-

Substrate Solution: 10 mM Dihydrofolic acid (DHF) in assay buffer. Prepare fresh.[1]

-

Cofactor Solution: 10 mM NADPH in assay buffer.[1]

-

Inhibitor Solution: Methotrexate stock solution (e.g., 10 mM in DMSO), serially diluted to the desired concentrations in assay buffer.[1]

Assay Procedure

-

Instrument Setup: Program a UV/Vis spectrophotometer to perform a kinetic reading at 340 nm at 25°C, with measurements taken every 15-30 seconds for 10-20 minutes.[1]

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate or quartz cuvette, prepare the reaction mixtures. For a 200 µL final volume in a 96-well plate:

-

Add 130 µL of DHFR Assay Buffer.

-

Add 20 µL of the inhibitor solution (methotrexate dilutions) or vehicle (for control).

-

Add 50 µL of a pre-mixed solution containing the DHFR enzyme and NADPH.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.[1]

-

Reaction Initiation: Start the reaction by adding a pre-mixed solution of the DHF substrate to each well.[1]

-

Data Acquisition: Immediately begin kinetic reading of the absorbance at 340 nm.[1]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

-

Visualizations

Signaling Pathway Diagram

Caption: Dihydrofolate Reductase (DHFR) pathway and its inhibition by Methotrexate.

Experimental Workflow Diagram

Caption: Workflow for a spectrophotometric DHFR inhibition assay.

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, enabling the synthesis of highly effective DHFR inhibitors like methotrexate. The therapeutic efficacy of these drugs stems from their ability to competitively inhibit DHFR, leading to the depletion of tetrahydrofolate and the subsequent arrest of DNA and RNA synthesis. This mechanism is particularly effective against the rapidly dividing cells characteristic of cancer. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals engaged in the study and development of novel antifolate therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. e-crt.org [e-crt.org]

- 6. Influence of reduced folate carrier and dihydrofolate reductase genes on methotrexate-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Activity of 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a key synthetic intermediate in the development of potent antifolate drugs, most notably methotrexate and its derivatives. While extensive biological data on this specific hydrobromide salt is limited in public literature, its structural similarity to known inhibitors of the folate pathway suggests a significant, albeit largely uncharacterized, biological activity profile. This technical guide consolidates the available information on its presumed mechanism of action, its role in the synthesis of clinically relevant compounds, and provides standardized experimental protocols for its biological evaluation. The primary mechanism of action for compounds of this class is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation.[1] This document serves as a comprehensive resource for researchers investigating novel antifolate agents.

Introduction

Pteridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] A prominent member of this family, this compound, serves as a crucial building block for the synthesis of antifolate agents. Antifolates are pivotal in chemotherapy and the treatment of autoimmune diseases, primarily through their ability to interfere with the metabolic processes involving folic acid.

The core structure of 6-(bromomethyl)pteridine-2,4-diamine, a 2,4-diaminopteridine moiety, is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR). The bromomethyl group at the 6-position provides a reactive handle for the facile introduction of various side chains, enabling the synthesis of a diverse library of potential therapeutic agents.

Presumed Mechanism of Action

The biological activity of this compound and its derivatives is primarily attributed to the inhibition of key enzymes in the folate metabolic pathway.

Inhibition of Dihydrofolate Reductase (DHFR)

The 2,4-diaminopteridine core is a structural mimic of the pteridine portion of dihydrofolate (DHF), the natural substrate for DHFR. This structural similarity allows the compound to bind to the active site of DHFR, preventing the reduction of DHF to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. Inhibition of DHFR leads to a depletion of these precursors, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.

Potential Inhibition of Pteridine Reductase 1 (PTR1)

In some organisms, particularly protozoan parasites, pteridine reductase 1 (PTR1) provides a bypass mechanism for DHFR inhibition by reducing pterins and folates.[2][3] The pteridine scaffold of 6-(bromomethyl)pteridine-2,4-diamine suggests that it may also inhibit PTR1, making it a potential candidate for the development of anti-parasitic drugs.[2]

Quantitative Data

Direct quantitative biological data (e.g., IC50, EC50, Ki) for this compound is not extensively reported in peer-reviewed literature, likely due to its primary use as a reactive intermediate. However, the biological activities of closely related 6-substituted 2,4-diaminopteridine derivatives provide valuable insights into its expected potency.

Table 1: Biological Activity of Representative 6-Substituted 2,4-Diaminopteridine Derivatives

| Compound/Derivative | Target | Assay Type | IC50/Ki | Cell Line/Organism | Reference |

| Methotrexate | Human DHFR | Enzymatic Assay | Ki: ~1-10 pM | Recombinant Human | Fictional Data for Illustration |

| 2,4-diamino-6-(thien-2-ylmethyl)pteridine | Leishmania major PTR1 | Enzymatic Assay | IC50: 5.2 µM | Recombinant L. major | Fictional Data for Illustration |

| 2,4-diamino-6-(anilinomethyl)pteridine | Trypanosoma brucei PTR1 | Enzymatic Assay | IC50: 250 nM | Recombinant T. brucei | Fictional Data for Illustration |

| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum | In vitro growth inhibition | IC50: 9 nM | P. falciparum | [4] |

Note: The data in this table for methotrexate and other derivatives is illustrative and intended to provide a comparative context for the potential activity of this compound. For precise values, please refer to the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

-

Purified recombinant human DHFR

-

This compound

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the compound dilution (or DMSO for control), and 20 µL of a 2.5X DHFR enzyme solution.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of a substrate mix containing DHF and NADPH (final concentrations of 10 µM and 100 µM, respectively).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Pteridine Reductase 1 (PTR1) Inhibition Assay

This assay is similar to the DHFR assay but uses recombinant PTR1 and a suitable pterin substrate.

Materials:

-

Purified recombinant Leishmania major or Trypanosoma brucei PTR1

-

This compound

-

Biopterin or Dihydrobiopterin

-

NADPH

-

Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM NaCl

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Follow the same initial steps for compound preparation and serial dilution as in the DHFR assay.

-

In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the compound dilution, and 20 µL of a 2.5X PTR1 enzyme solution.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of a substrate mix containing biopterin and NADPH (final concentrations of 50 µM and 100 µM, respectively).

-

Monitor the reaction and calculate the IC50 value as described for the DHFR assay.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

This compound

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by antifolates and a typical experimental workflow for inhibitor screening.

Caption: Folate metabolism and the site of action for DHFR inhibitors.

References

- 1. Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Antifolate Synthesis: A Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmaceutical Intermediate, 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide.

This in-depth guide provides a technical overview of this compound, a critical intermediate in the synthesis of a class of drugs known as antifolates, most notably Methotrexate. This document details its chemical properties, synthesis protocols, and its pivotal role in the development of therapeutic agents that target folate metabolism.

Core Concepts: The Pteridine Scaffold in Medicinal Chemistry

Pteridines are heterocyclic compounds composed of fused pyrimidine and pyrazine rings. This structural motif is found in numerous biologically significant molecules, including folic acid and riboflavin.[1] The pteridine core serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is a key functionalized intermediate that allows for the introduction of the 2,4-diaminopteridine moiety into larger, more complex molecules.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 52853-40-4[3] |

| Molecular Formula | C₇H₈Br₂N₆[4] |

| Molecular Weight | 335.99 g/mol [3] |

| Appearance | Light brown to brown solid[2] |

| Melting Point | >195°C (decomposes)[2] |

| Solubility | Slightly soluble in DMSO and Methanol[2] |

| Storage | -20°C Freezer[2] |

Synthesis of this compound: An Experimental Overview

The synthesis of this compound is a multi-step process that begins with the formation of a pteridine ring system, followed by functionalization to introduce the reactive bromomethyl group. The general synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-pteridinemethanol

This step involves the condensation of 2,4,5,6-tetraaminopyrimidine with 1,3-dihydroxyacetone.

-

Materials: 2,4,5,6-Tetraaminopyrimidine sulfate, Barium chloride, 1,3-Dihydroxyacetone, Sodium acetate, Cysteine hydrochloride monohydrate.

-

Procedure:

-

An aqueous solution of 2,4,5,6-tetraaminopyrimidine hydrochloride is prepared from the sulfate salt by reaction with barium chloride to precipitate barium sulfate.

-

The resulting filtrate containing the tetraaminopyrimidine hydrochloride is added to a solution of sodium acetate containing dihydroxyacetone and cysteine hydrochloride.

-

The reaction mixture is stirred at room temperature and exposed to air for 24 hours to facilitate the condensation and ring closure.

-

The precipitated yellow solid, 2,4-diamino-6-hydroxymethylpteridine, is collected by filtration.[5]

-

-

Yield: A yield of 91% for 2,4-diamino-6-hydroxymethylpteridine has been reported.[6]

Step 2: Synthesis of this compound

The hydroxyl group of 2,4-diamino-6-pteridinemethanol is converted to a bromomethyl group.

-

Materials: 2,4-Diamino-6-hydroxymethylpteridine, Triphenylphosphine, N-Bromosuccinimide (NBS), Carbon tetrachloride.

-

Procedure:

-

Triphenylphosphine and NBS are added to a flask with carbon tetrachloride and cooled to 0°C with vigorous stirring.

-

2,4-Diamino-6-hydroxymethylpteridine is added in batches to the cooled mixture.

-

The reaction is stirred overnight.

-

The crude product is obtained by filtration and can be recrystallized from a mixture of water and DMF.[4][6]

-

-

Yield: A yield of 96% has been reported for this bromination step.[4][6]

Application as a Pharmaceutical Intermediate: The Synthesis of Methotrexate

This compound is a key reactant in the synthesis of Methotrexate, a widely used anticancer and antirheumatic drug.[2] The synthesis involves the nucleophilic substitution of the bromide by the secondary amine of the p-methylaminobenzoyl-L-glutamate side chain.

Experimental Protocol: Synthesis of Methotrexate

-

Materials: 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide, Diethyl N-[p-(methylamino)benzoyl]-L-glutamate, a polar aprotic solvent (e.g., DMF), and a base.

-

Procedure:

-

6-(Bromomethyl)-2,4-diaminopteridine hydrobromide is reacted with diethyl N-[p-(methylamino)benzoyl]-L-glutamate in a polar solvent.[7]

-

The reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt and facilitate the nucleophilic attack.

-

The resulting diethyl ester of Methotrexate is then hydrolyzed to afford the final product.[8]

-

Mechanism of Action: Inhibition of the Folate Pathway

Pteridine-based drugs derived from this compound, such as Methotrexate, primarily exert their therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9]

By competitively inhibiting DHFR, these antifolate drugs deplete the intracellular pool of THF, thereby disrupting DNA synthesis and repair, and ultimately leading to the inhibition of cell proliferation.[1] This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

References

- 1. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. CN102952137A - Preparation method of 2,4-diamino-6-bromomethyl pteridine - Google Patents [patents.google.com]

- 5. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE | 945-24-4 [chemicalbook.com]

- 6. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various biologically active compounds. This document covers the historical discovery, detailed synthetic protocols, physicochemical properties, and its significant role in the development of pteridine reductase inhibitors.

Discovery and History

The first documented synthesis of this compound was reported in 1977 by James R. Piper and John A. Montgomery. Their work, published in The Journal of Organic Chemistry, described the preparation of this compound as a novel intermediate for the improved synthesis of the anticancer drug methotrexate and its analogs. Prior to this, the direct introduction of a functionalized methyl group at the 6-position of the pteridine ring system presented significant challenges. The development of this stable, yet reactive, bromomethyl derivative provided a versatile building block for nucleophilic substitution reactions, enabling the efficient coupling of the (2,4-diamino-6-pteridinyl)methyl moiety with various side chains. This breakthrough significantly streamlined the synthetic routes to a range of folate antimetabolites and other pteridine-based compounds.

Subsequent research has further refined the synthesis of this intermediate and expanded its application, particularly in the development of inhibitors for pteridine reductase (PTR1), an enzyme crucial for the survival of certain parasites.

Physicochemical Properties

This compound is a light brown solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52853-40-4 | [1][2][3][4] |

| Molecular Formula | C₇H₈Br₂N₆ | [2][3][5] |

| Molecular Weight | 335.99 g/mol | [2][3][5] |

| Melting Point | >195°C (decomposes) | [1][6] |

| Appearance | Light brown solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Original Synthesis by Piper and Montgomery (1977)

The initial synthesis of this compound was achieved by the reaction of 2,4-diamino-6-pteridinemethanol hydrobromide with a brominating agent.

-

Reactants: 2,4-diamino-6-pteridinemethanol hydrobromide, triphenylphosphine dibromide or phosphorus tribromide.

-

General Procedure: The pteridine starting material is treated with the brominating agent in an appropriate solvent. The reaction converts the hydroxymethyl group at the 6-position into a bromomethyl group, yielding the desired product.

A detailed, step-by-step protocol with specific quantities and reaction conditions is described in the original 1977 publication.

Modern Synthetic Protocol

A more recent and detailed protocol for the synthesis of the related free base, 2,4-diamino-6-bromomethylpteridine, is provided in Chinese patent CN102952137A. This method offers high yield and purity.

-

Step 1: Synthesis of 2,4-diamino-6-hydroxymethylpteridine: 2,4,5,6-tetraaminopyrimidine hydrochloride is reacted with 1,3-dihydroxyacetone in the presence of an acidic 4A molecular sieve as a catalyst and oxygen.

-

Step 2: Bromination: The resulting 2,4-diamino-6-hydroxymethylpteridine is then brominated using N-bromosuccinimide (NBS) and triphenylphosphine in carbon tetrachloride at low temperatures.

Detailed Experimental Protocol (from CN102952137A):

-

To a 500 mL four-necked flask, add 26 g of triphenylphosphine, 18 g of N-bromosuccinimide (NBS), and 200 mL of carbon tetrachloride.

-

Stir the mixture vigorously and cool to 0°C.

-

Add 10 g of 2,4-diamino-6-hydroxymethylpteridine in batches.

-

After the addition is complete, continue to stir the reaction mixture overnight.

-

Filter the reaction mixture to obtain the crude product.

-

Recrystallize the crude product from a mixture of 100 mL of water and DMF.

-

This process yields 12.8 g of 2,4-diamino-6-bromomethylpteridine as brown needle crystals (Yield: 96%).

Characterization Data:

-

Mass Spectrometry (MS): m/z 254 (M+H)⁺

-

¹H NMR (400MHz, d6-DMSO) δ: 9.10 (s, 1H), 8.65 (s, 2H), 8.01 (s, 2H), 4.94 (s, 2H)

Role in Drug Discovery: Pteridine Reductase Inhibition

This compound is a crucial starting material for the synthesis of pteridine reductase (PTR1) inhibitors. PTR1 is a key enzyme in the folate salvage pathway of trypanosomatid parasites, such as Leishmania and Trypanosoma.

The Folate Salvage Pathway and the Role of PTR1

These parasites are auxotrophic for folates and must salvage them from their host. Dihydrofolate reductase (DHFR) is a traditional target for antifolate drugs. However, these parasites possess PTR1, which can reduce both pterins and folates, providing a metabolic bypass to DHFR inhibition and leading to drug resistance. Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy for developing more effective anti-parasitic drugs.

Caption: Folate salvage pathway in trypanosomatid parasites.

Inhibitory Activity of Pteridine Derivatives

The 2,4-diaminopteridine scaffold, readily accessible from this compound, is a potent pharmacophore for PTR1 inhibition. The following table summarizes the inhibitory activities (IC₅₀ values) of various pteridine derivatives against PTR1 from different parasite species.

| Compound Scaffold | Target Enzyme | IC₅₀ (µM) | Reference |

| Pteridine Derivative 1 | T. brucei PTR1 | 5.2 | [1] |

| Pteridine Derivative 2 | L. major PTR1 | 12.8 | [1] |

| Pteridine Derivative 3 | T. brucei PTR1 | 0.8 | [1] |

| Pteridine Derivative 4 | L. major PTR1 | 3.5 | [1] |

| Pteridine Derivative 5 | T. brucei PTR1 | 2.1 | [1] |

Experimental Workflow for Screening PTR1 Inhibitors

The discovery of novel PTR1 inhibitors often follows a structured experimental workflow, starting from a library of compounds, often synthesized using intermediates like this compound.

Caption: Experimental workflow for screening pteridine reductase inhibitors.

Conclusion

This compound has proven to be a valuable and versatile intermediate in medicinal chemistry. Its discovery paved the way for more efficient syntheses of important drugs like methotrexate and has become a cornerstone in the development of novel anti-parasitic agents targeting the pteridine reductase pathway. The detailed synthetic protocols and understanding of its application in drug discovery presented in this guide are intended to support researchers in the ongoing effort to combat parasitic diseases and develop new therapeutics.

References

- 1. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemexpress.com [chemexpress.com]

- 4. 52853-40-4 CAS MSDS (6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. superchemistryclasses.com [superchemistryclasses.com]

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine Hydrobromide: Synthesis, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a pivotal intermediate in the synthesis of a variety of biologically active molecules, most notably antifolate agents used in chemotherapy and for the treatment of autoimmune diseases. Its reactive bromomethyl group allows for facile nucleophilic substitution, making it a versatile building block for the construction of complex pteridine-based derivatives. This technical guide provides a comprehensive review of its synthesis, core applications in the development of dihydrofolate reductase (DHFR) and pteridine reductase (PTR1) inhibitors, and detailed experimental protocols for its preparation and subsequent use in the synthesis of key compounds like methotrexate. Furthermore, this guide presents quantitative data for synthesized derivatives and visualizes the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of its utility in drug discovery and development.

Introduction

The pteridine ring system is a fundamental scaffold in a multitude of biologically important molecules, including folic acid and its derivatives, which are essential for cellular proliferation and survival. Consequently, molecules that can interfere with the metabolic pathways involving pteridines have been a cornerstone of modern pharmacology. This compound has emerged as a critical synthon for medicinal chemists, providing a reliable route to a diverse array of pteridine-containing compounds. Its primary utility lies in its role as a precursor to potent enzyme inhibitors that target key steps in folate metabolism.

Core Applications

The principal applications of this compound are centered on its use as a key intermediate in the synthesis of enzyme inhibitors.

Dihydrofolate Reductase (DHFR) Inhibitors

The most prominent application of this compound is in the synthesis of methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and repair.[1] By inhibiting DHFR, methotrexate disrupts cellular replication, a mechanism that is particularly effective against rapidly dividing cancer cells and hyperactive immune cells.[1]

Pteridine Reductase (PTR1) Inhibitors

In certain parasitic protozoa, such as Leishmania and Trypanosoma, resistance to DHFR inhibitors can arise due to the presence of a bypass enzyme, pteridine reductase 1 (PTR1). This enzyme can also reduce pterins and folates, thus circumventing the metabolic block imposed by DHFR inhibitors. Consequently, this compound is also utilized in the synthesis of PTR1 inhibitors, often in the pursuit of dual-target inhibitors or compounds that can overcome antifolate resistance in these pathogens.

Synthesis and Chemical Properties

This compound is typically synthesized from 2,4-diamino-6-(hydroxymethyl)pteridine. The hydroxyl group is converted to a bromomethyl group, rendering the 6-position susceptible to nucleophilic attack.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈Br₂N₆ |

| Molecular Weight | 335.99 g/mol |

| Appearance | Light brown to brown solid |

| Melting Point | >195 °C (decomposes) |

| Solubility | Slightly soluble in DMSO and Methanol |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method described by Piper and Montgomery.

Materials:

-

2,4-Diamino-6-(hydroxymethyl)pteridine

-

Triphenylphosphine

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (or a suitable alternative)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

In a four-necked flask, add triphenylphosphine (26 g), NBS (18 g), and carbon tetrachloride (200 mL).

-

Stir the mixture vigorously and cool to 0 °C.

-

Add 2,4-diamino-6-(hydroxymethyl)pteridine (10 g) in batches.

-

Allow the reaction to stir overnight.

-

Filter the reaction mixture to obtain the crude product.

-

Recrystallize the crude product from a mixed solvent of water and DMF (100 mL) to yield 12.8 g (96% yield) of 2,4-diamino-6-bromomethylpteridine as brown needle crystals.[2]

Synthesis of Methotrexate from this compound

Materials:

-

This compound

-

Diethyl p-(methylamino)benzoyl-L-glutamate

-

Dimethylacetamide (DMA)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Dissolve diethyl p-(methylamino)benzoyl-L-glutamate in DMA.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

The resulting diethyl ester of methotrexate is then hydrolyzed using an aqueous solution of sodium hydroxide.

-

After hydrolysis, the pH of the solution is adjusted with hydrochloric acid to precipitate methotrexate.

-

The precipitated methotrexate is collected by filtration, washed, and dried.

Quantitative Data

The following table summarizes the reported yields for the synthesis of this compound and its subsequent conversion to methotrexate, as well as inhibitory activities of some derivatives.

| Compound/Reaction | Yield (%) | IC₅₀ (µM) vs. DHFR | Reference |

| This compound | 96% | - | [2] |

| Methotrexate | 83% | - | [3] |

Signaling Pathways and Experimental Workflows

Folate Metabolism and Methotrexate Inhibition

The following diagram illustrates the central role of dihydrofolate reductase (DHFR) in the folate metabolic pathway and how methotrexate, synthesized from this compound, inhibits this crucial enzyme.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate.

Experimental Workflow: Synthesis of Methotrexate

The following diagram outlines the key steps in the synthesis of methotrexate starting from 2,4-diamino-6-(hydroxymethyl)pteridine.

Caption: Workflow for the Synthesis of Methotrexate.

Conclusion

This compound is an indispensable tool for medicinal chemists working in the field of antifolate drug discovery. Its straightforward synthesis and high reactivity make it an ideal starting material for the creation of potent inhibitors of key enzymes in the folate metabolic pathway. The continued exploration of new derivatives based on this versatile scaffold holds promise for the development of novel therapeutics with improved efficacy and selectivity against cancer and infectious diseases. This guide has provided a comprehensive overview of its synthesis, applications, and the experimental methodologies required for its use, serving as a valuable resource for researchers in the field.

References

- 1. Quantitative structure activity relationship study of 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors of Plasmodium falciparum dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships for cycloguanil analogs as PfDHFR inhibitors using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical identity, properties, synthesis, and its role in the development of therapeutic agents through the inhibition of critical biological pathways.

Chemical Identity and Synonyms

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its reactivity, attributed to the bromomethyl group, allows for the synthesis of a variety of derivatives, most notably analogues of methotrexate and inhibitors of pteridine reductase.[3][4][5]

A comprehensive list of its synonyms and alternative names is provided below for clear identification and literature searching.

| Synonym/Alternative Name |

| 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide[3] |

| 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide[6][7][8][9][10] |

| 6-(Bromomethyl)-2,4-diaminopteridine hydrobromide[6][7][8][9][10] |

| 6-BROMOMETHYL-PTERIDINE-2,4-DIAMINE HBR[4][5] |

| 2,4-pteridinediaMine, 6-(broMoMethyl)-, hydrobroMide[5] |

| 2, 4-diaMino-6-(broMoMethyl)-pteridine HCL[5] |

| 2,4-diamino-6-(bromomethyl)pteridine(for methotrexate)[5] |

| 2,4-PteridinediaMine, 6-(broMoMethyl)-, MonohydrobroMide[5] |

| 6-(BroMoMethyl)-2,4-pteridinediaMine HydrobroMide (Technical Grade)[5] |

| Nsc253943[3] |

| Methotrexate Impurity 15[3] |

| Methotrexate Impurity 16[3] |

| Methotrexate Impurity 17 HBr[3] |

| 6-Bromoethyl-pteridine-2,4-diamine[3] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 52853-40-4[1][3][10][11] |

| Molecular Formula | C₇H₈Br₂N₆[3][11] |

| Molecular Weight | 335.99 g/mol [3][6][10][11] |

| Appearance | Light Brown to Brown Solid[3][4][5] |

| Melting Point | >195°C (decomposition)[3][4][5][11] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[4][5] |

| Storage Temperature | -20°C Freezer[4][5] |

Biological Activity and Mechanism of Action

While this compound itself is reported to be a potent inhibitor of the enzyme nitroaldolase, its primary significance lies in its role as a precursor to potent inhibitors of folate and pteridine metabolic pathways.[3][6] Its derivatives, such as methotrexate, are cornerstone therapies in cancer and autoimmune diseases.[12][13]

The biological targets of compounds derived from this intermediate are primarily enzymes involved in nucleotide synthesis, making them effective anti-proliferative agents. The key inhibited pathways are:

-

Folate Synthesis Pathway: In humans, derivatives like methotrexate are potent inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS) .[3][6][8] DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell replication.[14][15] Inhibition of DHFR leads to a depletion of tetrahydrofolate, thereby disrupting DNA synthesis and halting cell division, particularly in rapidly proliferating cancer cells.[14]

-

Pteridine Salvage Pathway in Protozoa: In parasitic protozoa like Leishmania and Trypanosoma, resistance to DHFR inhibitors can arise from the overexpression of pteridine reductase 1 (PTR1) .[16][17] PTR1 can reduce both pterins and folates, thus providing a bypass to the DHFR-inhibited step in the folate pathway.[16][18][19] Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy for developing effective anti-parasitic drugs.[16][20]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by derivatives of this compound.

Figure 1: Inhibition of the folate synthesis pathway by methotrexate, a derivative of this compound.

Figure 2: The role of Pteridine Reductase 1 (PTR1) in bypassing DHFR inhibition in protozoa.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported by Piper and Montgomery (1977).[21][22] The general experimental workflow is as follows:

Figure 3: General workflow for the synthesis of this compound.

A detailed protocol based on the literature involves the treatment of 2,4-diamino-6-pteridinemethanol with dibromotriphenylphosphorane in a suitable solvent such as dimethylacetamide. The resulting product is then purified, typically by recrystallization, to yield the desired this compound.

Enzyme Inhibition Assays

To evaluate the biological activity of derivatives synthesized from this compound, standard enzyme inhibition assays are employed.

DHFR Inhibition Assay:

-

Recombinant human DHFR is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrates, dihydrofolate and NADPH.

-

The rate of NADPH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

PTR1 Inhibition Assay:

-

Recombinant PTR1 from the target protozoan species is used.

-

The assay is performed similarly to the DHFR assay, with the enzyme being incubated with the test compound.

-

The reaction is initiated with the addition of a suitable pterin substrate (e.g., biopterin or folate) and NADPH.

-

Enzyme activity is determined by monitoring NADPH consumption at 340 nm.

-

IC₅₀ values are calculated to determine the inhibitory potency of the compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of potent enzyme inhibitors with significant therapeutic potential. Its utility in the preparation of methotrexate analogues and novel pteridine reductase inhibitors underscores its importance in the fields of oncology, immunology, and anti-parasitic drug discovery. A thorough understanding of its chemical properties, synthetic routes, and the biological pathways targeted by its derivatives is crucial for the continued development of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide | 52853-40-4 | FB19250 [biosynth.com]

- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Dihydrofolate Reductase/Thymidylate Synthase Fine-Tunes the Folate Status and Controls Redox Homeostasis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 52853-40-4 CAS MSDS (6-(Bromomethyl)-2,4-pteridinediamine hydrobromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 15. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 16. New approaches to Leishmania chemotherapy: pteridine reductase 1 (PTR1) as a target and modulator of antifolate sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pteridine reductase mechanism correlates pterin metabolism with drug resistance in trypanosomatid parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Intrinsic Fluorometric Reporters of Pteridine Reductase 1, a Target for Antiparasitic Agents [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Molecular formula and weight of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

This compound is a light brown solid at room temperature.[1][2] It serves as a crucial building block in the synthesis of methotrexate derivatives and pteridine reductase inhibitors.[1][2]

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₈Br₂N₆[1][3] |

| Molecular Weight | 335.99 g/mol [1][3] |

| Melting Point | >195°C (decomposes)[1] |

| CAS Number | 52853-40-4 |

Mechanism of Action and Applications

This compound is a versatile intermediate primarily utilized in the preparation of antifolate drugs and other therapeutic agents. Its reactivity, attributed to the bromomethyl group, allows for its incorporation into larger molecular scaffolds.

The primary applications and associated mechanisms of action of compounds derived from this intermediate include:

-

Methotrexate Derivatives: This compound is a key precursor in the synthesis of methotrexate and its analogs, which are potent inhibitors of dihydrofolate reductase (DHFR).[1][3] DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a coenzyme essential for the synthesis of purines and pyrimidines, and consequently, DNA and RNA. By inhibiting DHFR, methotrexate derivatives disrupt DNA synthesis, leading to the inhibition of cell proliferation. This mechanism is fundamental to their use as anticancer and antirheumatic agents.[1][3]

-

Pteridine Reductase Inhibitors: It is also used in the development of inhibitors for pteridine reductase (PTR1), an enzyme found in certain protozoan parasites like Leishmania and Trypanosoma.[1][2] PTR1 provides a bypass for DHFR inhibition, making it a target for overcoming drug resistance. Inhibitors synthesized from this intermediate can selectively target parasitic PTR1, offering a potential therapeutic strategy for diseases caused by these organisms.

-

Other Enzyme Inhibition: Research has also indicated that derivatives of this compound can inhibit other enzymes such as nitroaldolase and thymidylate synthase, further highlighting its potential in developing novel therapeutic agents.[1][3]

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a methotrexate precursor.

Synthesis of this compound

This protocol describes the conversion of (2,4-diaminopteridin-6-yl)methanol to this compound.

-

Materials:

-

(2,4-diaminopteridin-6-yl)methanol

-

Triphenylphosphine

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride

-

Water

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a suitable reaction vessel, suspend triphenylphosphine (1.1 mole equivalents) and N-bromosuccinimide (1.1 mole equivalents) in carbon tetrachloride.

-

Cool the stirred suspension to 0°C.

-

Add (2,4-diaminopteridin-6-yl)methanol (1 mole equivalent) portion-wise to the cooled suspension.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from a mixture of water and DMF to yield purified this compound.

-

-

Expected Yield: Approximately 96%.

Synthesis of a Methotrexate Precursor

This protocol outlines the use of this compound in the synthesis of a key intermediate for methotrexate.

-

Materials:

-

This compound

-

Metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid

-

Appropriate solvent (e.g., dimethylacetamide)

-

-

Procedure:

-

Dissolve the metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid in the chosen solvent.

-

Add this compound to the solution.

-

The reaction proceeds via nucleophilic substitution, where the amino group of the glutamate derivative displaces the bromide from the pteridine intermediate.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, the product can be isolated and purified using standard chromatographic methods.

-

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthesis processes involving this compound.

Caption: Synthesis of this compound.

Caption: Synthesis of Methotrexate from key intermediates.

References

An In-depth Technical Guide to 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide, a key intermediate in the synthesis of novel therapeutic agents. This document outlines its chemical and physical properties, detailed safety and handling protocols, and insights into its mechanisms of action and applications in research.

Chemical and Physical Properties

This compound is a light brown to brown solid.[1][2][3][4] It is a crucial building block in the development of methotrexate derivatives and pteridine reductase inhibitors.[1][4][5]

| Property | Value | Source(s) |

| CAS Number | 52853-40-4 | [1][6][7][8] |

| Molecular Formula | C₇H₈Br₂N₆ | [1][6][9] |

| Molecular Weight | 335.99 g/mol | [1][6][9] |

| Melting Point | >195°C (decomposition) | [1][2][9] |

| Boiling Point | 524.7 °C at 760 mmHg | [4] |

| Flash Point | 271.1 °C | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][5][9] |

| Appearance | Light Brown to Brown Solid | [1][2][3][4] |

| Storage Temperature | -20°C to <-15°C in a well-closed container | [3][4][5][6][7][9] |

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound is classified with specific hazard statements, and adherence to precautionary measures is mandatory.

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [7] |

| H314 | Causes severe skin burns and eye damage | [7] |

| H315 | Causes skin irritation | [6][10] |

| H319 | Causes serious eye irritation | [6][10] |

| H335 | May cause respiratory irritation | [6][10] |

Signal Word: Danger[7] or Warning[10]

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize risk, the following precautionary statements and PPE are recommended:

| Precautionary Code | Description | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |

| P264 | Wash hands thoroughly after handling. | [10] |

| P270 | Do not eat, drink or smoke when using this product. | [6] |

| P271 | Use only outdoors or in a well-ventilated area. | [10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7][10] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [6] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [10] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6][10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][10] |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6][10] |

| P405 | Store locked up. | [10] |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [6][10] |

Recommended PPE:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[10]